Cas no 1227577-68-5 (3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine)

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine is a versatile heterocyclic compound featuring a reactive bromomethyl group, a hydroxyl substituent, and a trifluoromethyl moiety. Its molecular structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing trifluoromethylated pyridine scaffolds. The bromomethyl group enables further functionalization through nucleophilic substitution, while the hydroxyl group offers additional derivatization potential. The presence of the electron-withdrawing trifluoromethyl group enhances the compound's utility in designing bioactive molecules with improved metabolic stability and lipophilicity. This compound is particularly useful in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents. Its well-defined reactivity profile ensures consistent performance in synthetic applications.
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine structure
1227577-68-5 structure
商品名:3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
CAS番号:1227577-68-5
MF:C7H5BrF3NO
メガワット:256.019911527634
CID:4689197

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
    • 3-(Bromomethyl)-5-(trifluoromethyl)pyridin-2-ol
    • FCH1344539
    • 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
    • インチ: 1S/C7H5BrF3NO/c8-2-4-1-5(7(9,10)11)3-12-6(4)13/h1,3H,2H2,(H,12,13)
    • InChIKey: DOMOYKNPZVNSFX-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C(NC=C(C(F)(F)F)C=1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 293
  • トポロジー分子極性表面積: 29.1

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024000397-250mg
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
1227577-68-5 97%
250mg
$666.40 2023-09-03
Alichem
A024000397-500mg
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
1227577-68-5 97%
500mg
$1009.40 2023-09-03
Alichem
A024000397-1g
3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine
1227577-68-5 97%
1g
$1680.00 2023-09-03

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine 関連文献

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1227577-68-5)

3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1227577-68-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromomethyl group, a hydroxyl group, and a trifluoromethyl group, which collectively contribute to its diverse chemical reactivity and biological activity.

The bromomethyl group in 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine makes it an excellent electrophilic reagent, facilitating various substitution reactions. This property is particularly valuable in the synthesis of complex organic molecules and drug candidates. The presence of the hydroxyl group adds polarity and hydrogen-bonding capabilities, enhancing the compound's solubility and reactivity in polar solvents. The trifluoromethyl group, known for its electron-withdrawing effect and lipophilicity, imparts additional stability and metabolic resistance to the molecule.

In recent years, 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine has gained attention for its potential in the development of novel therapeutic agents. Studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound in the synthesis of pyridine-based inhibitors of protein kinases, which are crucial targets in cancer therapy.

The versatility of 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine extends beyond its use as an intermediate. It has also been explored for its direct biological activity. Research conducted at the University of California demonstrated that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action involves the inhibition of viral replication through interference with key viral enzymes.

In addition to its medicinal applications, 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine has found utility in agrochemicals. Its ability to act as a functionalized building block has led to the development of novel pesticides and herbicides with improved efficacy and reduced environmental impact. A recent study published in Pesticide Biochemistry and Physiology reported the synthesis of pyridine-based herbicides using this compound as a key precursor.

The synthesis of 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine typically involves multistep processes that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include the bromination of a suitable pyridine precursor followed by functionalization steps to introduce the hydroxyl and trifluoromethyl groups. Advances in catalytic methods have significantly improved the efficiency and sustainability of these synthetic pathways.

Safety considerations are paramount when handling 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure worker safety and environmental protection. This includes using appropriate personal protective equipment (PPE), working in well-ventilated areas, and disposing of waste materials according to local guidelines.

In conclusion, 3-Bromomethyl-2-hydroxy-5-(trifluoromethyl)pyridine (CAS No. 1227577-68-5) is a multifaceted compound with significant potential in medicinal chemistry, pharmaceutical research, and agrochemical applications. Its unique structural features make it an invaluable tool for scientists working on the development of new drugs and chemicals. As research continues to uncover new applications and improve synthetic methods, this compound is likely to play an increasingly important role in advancing scientific knowledge and improving human health.

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